molecular formula C20H10Cl3N3O3S B4626952 2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide

2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide

Cat. No. B4626952
M. Wt: 478.7 g/mol
InChI Key: UXWAUAHJSPGWOA-LFYBBSHMSA-N
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Description

Synthesis Analysis

The synthesis of furan and thiophene derivatives, closely related to the target compound, involves various strategies, including condensation reactions and oxidative cyclization. For example, Saikachi and Suzuki (1959) synthesized 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters by condensation, highlighting methods potentially relevant to our compound's synthesis (Saikachi & Suzuki, 1959). Burgaz et al. (2007) described the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides, offering insight into cyclization techniques that may be applicable (Burgaz et al., 2007).

Molecular Structure Analysis

The detailed molecular structure of compounds closely related to our target molecule can be elucidated using NMR spectroscopy and single-crystal X-ray diffraction. Kariuki et al. (2022) synthesized a compound with structural similarities, providing a template for understanding the molecular architecture of 2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide (Kariuki et al., 2022).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds have been explored, indicating the reactivity and potential applications of our target molecule. For instance, Latif et al. (1975) investigated the reactions of tetrachloro-o-benzoquinone with acrylophenones, revealing insights into cycloaddition reactions that could be relevant to the chemical behavior of our compound (Latif et al., 1975).

Physical Properties Analysis

The physical properties, such as solubility and crystal form, are crucial for understanding the behavior and applications of a compound. The synthesis and investigation of furan derivatives by Saikachi and Suzuki (1958) touch upon solubility and antibacterial activity, aspects that are significant for the overall characterization of similar compounds (Saikachi & Suzuki, 1958).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules and potential for forming derivatives, are essential for the application and further modification of our target compound. Studies like those conducted by Dyachenko et al. (2008), who explored the Michael reaction for synthesizing related compounds, provide valuable insights into the chemical properties and reactivity of similar molecules (Dyachenko et al., 2008).

Scientific Research Applications

Oxidative Cyclization in Organic Synthesis

Oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, including compounds structurally similar to "2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide," has been utilized to synthesize 4-cyano-2,3-dihydrofuran-3-carboxamides. This method, involving manganese(III) acetate, showcases the compound's potential in regio- and stereoselective synthesis, contributing to the development of novel organic compounds with potential applications in material science and pharmaceuticals (Burgaz et al., 2007).

Herbicidal Activity

Research into 2-cyanoacrylates containing structural motifs related to "2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide" has demonstrated their utility as novel herbicides. These compounds, particularly those with a 2-chloro-5-thiazolyl group, have shown promising herbicidal activities, indicating their potential application in agriculture for the development of new herbicidal formulations (Wang et al., 2004).

Solar Cell Applications

In the realm of renewable energy, compounds with a similar structural framework have been explored for their potential as organic sensitizers in solar cells. The engineering of such organic molecules, including donor, electron-conducting, and anchoring groups, has led to significant improvements in the efficiency of solar cells, highlighting the compound's relevance in the development of sustainable energy solutions (Kim et al., 2006).

Corrosion Inhibition

Acrylamide derivatives, including those structurally akin to "2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide," have been studied for their effectiveness as corrosion inhibitors. These compounds have shown promising results in protecting metals like copper from corrosion in acidic environments, suggesting their application in industrial maintenance and preservation of metal infrastructure (Abu-Rayyan et al., 2022).

Advanced Material Synthesis

The synthesis and characterization of new acrylamide derivatives, related to the target compound, have been explored for their potential in the fabrication of advanced materials. These studies focus on understanding the thermal properties and mechanical behaviors of such materials, contributing to the field of material science and engineering (Raval et al., 2002).

properties

IUPAC Name

(E)-2-cyano-N-(3-cyanothiophen-2-yl)-3-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3N3O3S/c21-13-6-16(22)18(17(23)7-13)28-10-15-2-1-14(29-15)5-12(9-25)19(27)26-20-11(8-24)3-4-30-20/h1-7H,10H2,(H,26,27)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWAUAHJSPGWOA-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)C(=CC2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1C#N)NC(=O)/C(=C/C2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-(3-cyanothiophen-2-yl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide
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2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide
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2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide
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2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide
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2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide
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2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide

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